1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl-
Description
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl- (hereafter referred to as the target compound) is a pyrazole-based derivative characterized by a 1-phenyl group at position 1, an ethoxy substituent at position 5, and an N,N-dimethyl carboxamide moiety at position 3. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and antitumor properties, with structural variations (e.g., substituent positions, electronic properties) critically influencing their efficacy .
Properties
CAS No. |
55227-82-2 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-ethoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-10-12(14(18)16(2)3)15-17(13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
ZUBUJMCOCPZLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with dimethylamine and ethyl chloroformate to introduce the N,N-dimethyl and ethoxy groups, respectively .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl-, also known as N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide, is a chemical compound with a molecular weight of 259.30 g/mol .
Chemical Properties and Identifiers
- Molecular Formula:
- CAS Number: 55227-82-2
- IUPAC Name: 5-ethoxy-N, N-dimethyl-1-phenylpyrazole-3-carboxamide
- InChI: InChI=1S/C14H17N3O2/c1-4-19-13-10-12(14(18)16(2)3)15-17(13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
- InChIKey: ZUBUJMCOCPZLPK-UHFFFAOYSA-N
- SMILES: CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C
Potential Applications in Scientific Research
While the provided search results do not offer explicit applications of "1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl-", they do point to the broader use of 5-phenyl-1H-pyrazole-3-carboxamide derivatives in drug discovery . One study highlights the development of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as Factor XIa (FXIa) inhibitors, which are being explored as anticoagulant drugs with a reduced risk of bleeding .
Fragment-Based Lead Generation:
- The core structure of 5-phenyl-1H-pyrazole-3-carboxamide can be modified at different positions (P1, P1', and P2' moieties) to optimize its activity as an FXIa inhibitor .
- Systematic investigation of structure-activity relationships (SAR) led to the identification of a lead compound with good in vitro inhibitory potency against FXIa .
Related Compounds and Activities:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Findings:
- Carboxamide Position : The target compound’s 3-carboxamide group contrasts with 5-carboxamide derivatives (e.g., 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide). highlights that 3-carboxamide derivatives provide distinct electronic profiles compared to 5-carboxamide analogs, impacting binding interactions with biological targets .
- Substituent Orientation : Ortho-substituted analogs (e.g., 24b and 26b with 2-methylphenyl groups) exhibit superior inhibitory activity (60.91–72.80% at 10 μM) compared to para/meta-substituted derivatives (e.g., 24c–e), suggesting steric and electronic advantages at ortho positions .
Functional Group Modifications
Comparative Data Table:
Structure-Activity Relationship (SAR) Insights
- Carboxamide Substitution : N,N-dimethyl groups (target compound) vs. N-methyl or N-hydroxyethyl (e.g., ) alter electron-donating/withdrawing effects, modulating enzyme inhibition .
- Alkoxy Chain Length : Ethoxy (target) vs. methoxy () or isopropoxy () substituents influence lipophilicity and metabolic stability. Longer chains (e.g., isopropoxy) may reduce solubility .
Biological Activity
Introduction
1H-Pyrazole derivatives, particularly the compound N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide (CAS Number: 55227-82-2), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific pyrazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide is C14H17N3O2, with a molecular weight of 259.304 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.304 g/mol |
| CAS Number | 55227-82-2 |
| LogP | 1.9728 |
| PSA | 47.36 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
- Prostate Cancer
In vitro studies demonstrated significant antiproliferative effects against these cancer types, suggesting that this compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Activity
The pyrazole structure is also associated with anti-inflammatory properties. Compounds derived from this scaffold have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that pyrazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
Other Pharmacological Activities
The biological activity spectrum of pyrazole compounds extends to:
- Antidepressant Activity: Some derivatives have shown promise in preclinical models for treating depression.
- Anticoagulant Activity: Research indicates that certain pyrazole derivatives can act as inhibitors of platelet aggregation, thus having potential as anticoagulant agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide:
- Synthesis and Evaluation: A study synthesized a series of pyrazole derivatives and evaluated their anticancer properties in vitro and in vivo, demonstrating the potential of these compounds in cancer therapy .
- Anti-inflammatory Activity Assessment: In vivo models showed that specific pyrazole derivatives significantly reduced edema and inflammation markers compared to control groups .
- Antimicrobial Testing: Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus, exhibiting promising results that warrant further exploration .
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazole carboxamide derivatives, such as N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide?
Methodological Answer :
- Multi-step synthesis : Derivatives are often synthesized via condensation reactions of hydrazides with cyanoacrylates or β-keto esters. For example, ethyl 2-cyano-3-ethoxyacrylate can react with substituted hydrazines to form pyrazole intermediates, followed by carboxamide functionalization using thionyl chloride and subsequent coupling with amines .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate) is standard for isolating pure compounds. TLC monitoring ensures reaction completion .
- Key reagents : Thionyl chloride for carboxylate activation and triethylamine as a base in coupling reactions .
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of pyrazole carboxamides?
Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2) and carbonyl carbons (δ ~160–170 ppm). Intramolecular hydrogen bonds (e.g., C–H···O) manifest as downfield shifts .
- IR spectroscopy : Confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 7.7°–89.2° for pyrazole-phenyl systems) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational docking studies guide the design of pyrazole carboxamides for biological targets?
Methodological Answer :
- Molecular docking : Tools like AutoDock or Schrödinger Suite predict binding affinities to enzymes (e.g., human DHFR, PDB:1KMS). Docking scores correlate with inhibitory activity; interactions (e.g., hydrogen bonds with Thr56 or π-π stacking with Phe34) are prioritized .
- Validation : Compare computed binding poses with crystallographic data (e.g., RMSD <2.0 Å) to ensure reliability .
Q. What strategies resolve tautomeric ambiguity in pyrazole carboxamides using NMR spectroscopy?
Methodological Answer :
- Variable temperature (VT) NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing coalescence of signals at elevated temperatures .
- 2D NMR (NOESY/ROESY) : Detects through-space interactions between protons in distinct tautomers. For example, NOE correlations between NH and aromatic protons confirm hydrogen-bonded tautomers .
Q. How can experimental design (DoE) optimize pyrazole carboxamide synthesis for enhanced yield and purity?
Methodological Answer :
- Factorial design : Screen variables (e.g., solvent polarity, temperature, catalyst loading) to identify critical parameters. For instance, ethanol/water mixtures may improve cyclocondensation yields compared to pure DCM .
- Response surface methodology (RSM) : Models interactions between variables (e.g., time vs. temperature) to predict optimal conditions (e.g., 72°C, 8h for 85% yield) .
Q. What role do crystallographic hydrogen bonds play in stabilizing pyrazole carboxamide structures?
Methodological Answer :
- Intermolecular interactions : Weak N–H···N and C–H···π bonds (2.8–3.2 Å) create 2D networks, influencing solubility and melting points .
- Intramolecular bonds : Rigidity from C–H···O bonds (e.g., 2.5 Å between pyrazole C–H and carbonyl O) reduces conformational flexibility, aiding crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
